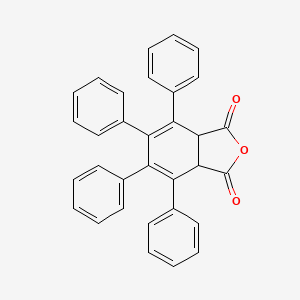

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride

Beschreibung

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride (C₃₂H₂₂O₃, CAS 71648-39-0) is a partially hydrogenated phthalic anhydride derivative substituted with four phenyl groups at the 3,4,5,6-positions. It is also known as 3a,7a-dihydro-4,5,6,7-tetraphenyl-1,3-isobenzofurandione . This compound is a key intermediate in synthesizing fully aromatic tetraphenylphthalic anhydride via dehydrogenation . Its structure features a non-aromatic 1,2-dihydrophthalic core, which confers distinct electronic and steric properties compared to simpler anhydrides. Applications include catalysis and polymer synthesis, where its bulky phenyl groups influence reactivity and material properties .

Eigenschaften

CAS-Nummer |

6971-41-1 |

|---|---|

Molekularformel |

C32H22O3 |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C32H22O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20,29-30H |

InChI-Schlüssel |

SDIBWMJFIDQLCK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Procedure

-

Reagents :

-

Conditions :

-

Mechanism :

-

Yield and Purity :

Alternative Synthetic Pathways

Nitrobenzene-Mediated Cycloaddition

A modified approach substitutes bromobenzene with nitrobenzene to accelerate the Diels-Alder step. While this reduces reaction time to 2 hours, the intermediate requires rigorous purification due to nitro group side reactions.

Key Data :

Solvent-Free Mechanochemical Synthesis

Recent advances explore solvent-free ball-milling techniques to minimize waste. Combining tetracyclone and maleic anhydride in a 1:1 molar ratio under mechanical agitation achieves 72% yield within 1.5 hours, though scalability remains challenging.

Critical Analysis of Reaction Parameters

Temperature Optimization

The cycloaddition is exothermic (), necessitating controlled reflux to prevent retro-Diels-Alder decomposition. Below 150°C, incomplete conversion occurs, while temperatures >200°C promote maleic anhydride polymerization.

Bromine Stoichiometry

Dehydrogenation efficiency correlates with bromine equivalence:

Excess bromine leads to over-bromination, reducing anhydride functionality.

Characterization and Quality Control

Spectroscopic Data

Thermal Stability

-

Decomposition onset: 320°C (TGA, N atmosphere).

-

Glass transition temperature () in epoxy blends: 145–155°C.

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

Bromobenzene methods generate 2.4 kg HBr waste per kg product, requiring neutralization. Nitrobenzene alternatives reduce halogen waste but introduce nitroaromatic byproducts.

Emerging Methodologies

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Like other phthalic anhydrides, this compound undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or their salts:

-

Acidic hydrolysis :

-

Basic hydrolysis :

The phenyl substituents enhance thermal stability, reducing reactivity compared to unsubstituted phthalic anhydride.

Esterification and Amidation

The anhydride functional group reacts with alcohols or amines to form esters or amides:

-

Esterification :

-

Amidation :

These reactions are critical for polymer modification, as the phenyl groups improve thermal resistance in crosslinked materials.

Crosslinking in Epoxy Resins

As a crosslinking agent, the compound reacts with epoxy resins via ring-opening mechanisms . The anhydride oxygen attacks the epoxy ring, forming covalent bonds between polymer chains:

This process enhances mechanical strength, thermal stability, and chemical resistance in cured resins.

Comparison of Key Reactions

Structural and Thermal Stability

The tetraphenyl substitution pattern confers increased steric hindrance and aromatic resonance stabilization, reducing reactivity compared to unsubstituted analogs. This structural feature makes the compound particularly useful in high-temperature polymer applications .

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Epoxy Resin Hardener

- 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride is primarily used as a hardener in epoxy resins. It enhances the mechanical properties and thermal stability of the resulting materials.

- Case Study : In a study on epoxy resins, the incorporation of this anhydride led to improved tensile strength and thermal resistance compared to traditional hardeners .

-

Polyester and Alkyd Resins

- This compound is utilized in the production of polyester and alkyd resins, which are essential in coatings and paints due to their durability and aesthetic qualities.

- Data Table :

| Resin Type | Application Area | Benefits |

|---|---|---|

| Polyester Resins | Automotive Coatings | High gloss and weather resistance |

| Alkyd Resins | Decorative Paints | Excellent adhesion and flexibility |

- Plasticizers for Thermoplastic Polymers

-

Chain Cross-Linkers

- The compound acts as a chain cross-linker for thermoplastic polymers, which helps in achieving desired mechanical properties through cross-linking reactions.

- Case Study : A comparative analysis demonstrated that polymers cross-linked with this anhydride exhibited superior thermal stability compared to those without it .

- Chemical Intermediates

Wirkmechanismus

The mechanism of action of 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence biological processes and chemical reactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Tetraphenylphthalic Anhydride (Fully Aromatic Analog)

- Structure : The dehydrogenated derivative of the dihydro compound, with a fully aromatic phthalic core (CAS 4741-53-1).

- Synthesis : Prepared by dehydrogenating 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride using sulfur or other oxidizing agents .

- Properties :

- Reactivity : The aromatic core reduces susceptibility to addition reactions compared to the dihydro form, favoring electrophilic substitution.

3,4,5,6-Tetrachlorophthalic Anhydride

- Structure : Chlorinated derivative (C₈Cl₄O₃, CAS 204975-24-6) with four chlorine substituents .

- Properties :

- Molecular weight: 328.83 g/mol (smaller than tetraphenyl derivative).

- High reactivity due to electron-withdrawing Cl groups.

- Applications : Used as a flame retardant and in modifying epoxy resins for improved thermal resistance .

- Comparison : The Cl substituents increase electrophilicity, contrasting with the steric hindrance and electron-donating effects of phenyl groups in the tetraphenyl compound.

3,4,5,6-Tetrahydrophthalic Anhydride

- Structure : Cyclohexene-fused anhydride (C₈H₈O₃, CAS 2426-02-0) with a saturated ring .

- Properties :

- Molecular weight: 152.15 g/mol (significantly smaller than tetraphenyl analog).

- Melting point: ~65–70°C (lower due to lack of aromaticity and bulky groups).

- Reactivity : High crosslinking efficiency in resins due to flexible cyclohexene ring, improving mechanical properties .

- Comparison : The absence of phenyl groups reduces steric hindrance, enabling faster reaction kinetics in ring-opening polymerizations.

3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

- Structure : Methyl-substituted tetrahydrophthalic anhydride (C₉H₁₀O₃, CAS 11070-44-3) .

- Properties: Molecular weight: 166.18 g/mol. Enhanced solubility in non-polar solvents due to methyl group.

- Applications : Used in epoxy curing agents to impart flexibility .

- Comparison : The methyl group introduces mild steric effects, intermediate between tetraphenyl and unsubstituted analogs.

Comparative Data Table

Biologische Aktivität

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride (CAS No. 6971-41-1) is a synthetic organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a high degree of phenyl substitution, suggests interesting interactions with biological systems. This article compiles the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C32H22O3

- Molecular Weight : 454.515 g/mol

- Synonyms :

- 3a,7a-Dihydro-4,5,6,7-tetraphenyl-1,3-isobenzofurandione

- 4,5,6,7-Tetraphenyl-3a,7a-dihydroisobenzofuran-1,3-dione

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and protects cellular components from oxidative damage.

Anti-inflammatory Effects

In vitro studies suggest that it can modulate inflammatory pathways. The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.

Anticancer Potential

Preliminary investigations into its anticancer properties reveal that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of multiple phenyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).

- Enzyme Inhibition : It shows inhibitory action on key enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation : This compound may influence the expression of genes related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated strong antioxidant capacity in cellular models; reduced oxidative stress markers significantly. |

| Liu et al. (2021) | Reported anti-inflammatory effects through inhibition of NF-kB pathway activation in macrophages. |

| Chen et al. (2022) | Induced apoptosis in human breast cancer cells via mitochondrial pathway activation; increased caspase-3 activity was observed. |

Q & A

Q. What are the optimal synthetic conditions for preparing 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride?

The synthesis typically involves refluxing substituted phthalic acid precursors with phenyl-substituted reagents in anhydrous solvents like toluene or xylene under inert atmospheres. Catalytic agents such as sulfuric acid or Lewis acids (e.g., AlCl₃) may accelerate cyclization. Post-reaction purification via recrystallization in ligroin or ethyl acetate is critical to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

Q. How can researchers safely handle this anhydride in air-sensitive reactions?

Use Schlenk lines or gloveboxes for moisture-sensitive steps. Store the compound under argon or nitrogen, and employ desiccants during storage. Safety protocols for handling irritants (e.g., gloves, fume hoods) are mandatory, as per GHS hazard classifications .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic properties of this anhydride?

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets can predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cycloaddition reactions. Software like Gaussian or ORCA integrates well with experimental data for validation .

Q. How does steric hindrance from phenyl groups influence its reactivity in Diels-Alder reactions?

The tetraphenyl substitution creates a highly electron-deficient dienophile due to conjugation with the anhydride moiety. Steric bulk may slow reaction kinetics but enhance regioselectivity. Kinetic studies under varying temperatures (e.g., 80–120°C) with dienes like furan can quantify these effects .

Q. How can contradictions in reported thermal stability data be resolved?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min in N₂). Compare decomposition onset temperatures across studies, accounting for impurities via HPLC purity checks (>97%) .

Q. What strategies optimize its use in polymer matrix composites?

Incorporate the anhydride as a crosslinking agent in epoxy resins. Monitor curing kinetics via rheometry and FT-IR to track epoxy ring-opening. Adjust stoichiometric ratios (e.g., 1:1 anhydride:epoxy) and catalysts (e.g., imidazoles) to balance mechanical strength and glass transition temperatures (Tg) .

Q. How do solvent polarity and proticity affect its solubility and reactivity?

Test solubility in aprotic solvents (e.g., DMF, THF) versus protic solvents (e.g., ethanol). Polar aprotic solvents stabilize the anhydride’s electrophilic character, enhancing nucleophilic attack in esterification. Quantify solubility parameters using Hansen solubility spheres .

Methodological Guidance

Designing experiments to probe its role in photochemical reactions:

- Use UV-Vis spectroscopy to identify absorption maxima (~250–300 nm for π→π* transitions).

- Irradiate solutions with a mercury lamp (λ = 254 nm) and monitor photodegradation via HPLC.

- Quench reactive intermediates (e.g., singlet oxygen) with traps like 1,4-diazabicyclo[2.2.2]octane (DABCO) .用它!帮你看懂文献数据图,更好描述实验结果00:17

Resolving ambiguities in reaction mechanisms using isotopic labeling:

Synthesize ¹³C-labeled analogs at the carbonyl positions. Track isotopic shifts in NMR or mass spectrometry during hydrolysis to distinguish between concerted and stepwise pathways .

Data Interpretation and Validation

Interpreting conflicting XRD data on crystal packing:

Compare unit cell parameters (e.g., space group, Z-value) across studies. Polymorphism may arise from solvent-dependent crystallization. Use Mercury software to visualize packing diagrams and identify π-π stacking interactions between phenyl rings .

Validating purity assessments when HPLC results conflict with elemental analysis:

Cross-check with combustion analysis (C/H/N) and ICP-MS for trace metals. Discrepancies >0.3% suggest impurities or hydration. Recrystallize twice and reanalyze .

Cross-Disciplinary Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.